Trichlorfon
Overview
Description
Trichlorfon, also known as dimethyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate, is an organophosphate compound widely used as an insecticide. It is a colorless crystalline powder that is stable at room temperature. This compound is primarily employed in agriculture and aquaculture to control parasitic infestations. It is also known for its role as an acetylcholinesterase inhibitor, which makes it effective in pest control .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trichlorfon typically involves the reaction of dimethyl phosphite with trichloroacetaldehyde. The process can be summarized in the following steps:
Addition Reaction: Dimethyl phosphite is added dropwise to trichloroacetaldehyde under controlled conditions.
Synthesis Reaction: The mixture undergoes a synthesis reaction to produce a semi-finished product with a this compound content of approximately 93%.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is designed to minimize environmental impact by reducing the emission of exhaust gases and waste water. The use of fluidized bed dryers or fluid bed dryers is common in the industrial preparation of this compound .
Chemical Reactions Analysis
Types of Reactions
Trichlorfon undergoes several types of chemical reactions, including:
Hydrolysis: In acidic media, this compound hydrolyzes slowly with a half-life of 526 days at pH 1-5 and 20 degrees Celsius.
Common Reagents and Conditions
Hydrolysis: Acidic or alkaline conditions are used to hydrolyze this compound.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize this compound.
Major Products Formed
Dichlorvos (DDVP): Formed during hydrolysis in alkaline conditions.
Dimethyl Hydrogen Phosphate: Formed during oxidation reactions.
Scientific Research Applications
Trichlorfon has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in studies related to acetylcholinesterase inhibition and its effects on various organisms.
Medicine: Investigated for its potential use in treating parasitic infections and as a model compound for studying organophosphate toxicity.
Industry: Utilized in the production of pesticides and insecticides for agricultural and aquacultural purposes
Mechanism of Action
Trichlorfon exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine at nerve synapses, leading to continuous nerve impulse transmission. This results in overstimulation of the nervous system, ultimately causing paralysis and death in insects .
Comparison with Similar Compounds
Similar Compounds
Dichlorvos (DDVP): A degradation product of trichlorfon, also an organophosphate insecticide with similar acetylcholinesterase inhibition properties.
Malathion: Another organophosphate insecticide with a similar mechanism of action but different chemical structure.
Parathion: A highly toxic organophosphate insecticide with similar uses and mechanism of action.
Uniqueness of this compound
This compound is unique due to its relatively lower toxicity compared to other organophosphate insecticides like parathion. Its ability to hydrolyze into dichlorvos (DDVP) under alkaline conditions also distinguishes it from other compounds .
Properties
IUPAC Name |
2,2,2-trichloro-1-dimethoxyphosphorylethanol | |
---|---|---|
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Cl3O4P/c1-10-12(9,11-2)3(8)4(5,6)7/h3,8H,1-2H3 | |
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InChI Key |
NFACJZMKEDPNKN-UHFFFAOYSA-N | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C(C(Cl)(Cl)Cl)O)OC | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl3O4P | |
Record name | TRICHLORFON | |
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DSSTOX Substance ID |
DTXSID0021389 | |
Record name | Trichlorfon | |
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Molecular Weight |
257.43 g/mol | |
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Physical Description |
Trichlorfon is a white crystalline solid. It is a wettable powder. It can cause illness by inhalation, skin absorption and/or ingestion. It is used as a pesticide., White solid; [Merck Index] White solid; Formulated as soluble powder and granular products; [Reference #2] | |
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Record name | Trichlorfon | |
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Boiling Point |
212 °F at 0.1 mmHg (NTP, 1992), BP: 100 °C at 0.1 mm Hg | |
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Solubility |
10 to 50 mg/mL at 70 °F (NTP, 1992), In water, 1.20X10+5 mg/L at 25 °C, Soluble in benzene, ethanol; sparsely soluble in diethyl ether and petroleum ether, Solubility: 152 g/kg in benzene; 299 g/kg in dichloromethane; 200 g/kg in isopropanol; 30 g/kg in toluene, Soluble in benzene, chloroform, ether; insoluble in oils, Very soluble in methylene chloride; freely soluble in acetone, alcohol, chloroform, ether; soluble in benzene; very slightly soluble in hexane, pentane, carbon tetrachloride, diethyl ether | |
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Density |
1.73 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.73 g/cu cm at 20 °C | |
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Vapor Pressure |
7.8e-06 mmHg at 68 °F (NTP, 1992), 0.0000078 [mmHg], 7.8X10-6 mm Hg at 20 °C | |
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Impurities |
... Impurities are 2,2-dichlorovonyl dimethyl phosphate: dichlorvos (0-0.2%), trichloroacetaldehyde (0-0.05%), dichloroacetaldehyde (0-0.03%), methyl hydrogen 2,2,2-trichloro-1-hydroxyethylphosphonate; demethyl trichlorfon (0-0.03%), and water (less than 0.3%). The technical product also contains phosphoric acid, 2,2,2-trichloro-1-hydroxyethylphosphoric acid, and dimethyl phosphite. | |
Record name | Trichlorfon | |
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Color/Form |
White crystals, White, crystalline solid, Colorless crystals | |
CAS No. |
52-68-6, 56042-26-3, 56042-27-4 | |
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Melting Point |
181 to 183 °F (NTP, 1992), 82.2 °C | |
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